2-(3-Bromopyridin-2-yl)acetonitrile

Cross-coupling Suzuki-Miyaura Heterocyclic synthesis

2-(3-Bromopyridin-2-yl)acetonitrile (CAS 122851-60-9) is a heteroaryl acetonitrile derivative consisting of a pyridine ring substituted with a bromine atom at the 3‑position and a cyanomethyl (–CH₂CN) group at the 2‑position. With a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 122851-60-9
Cat. No. B169921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopyridin-2-yl)acetonitrile
CAS122851-60-9
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CC#N)Br
InChIInChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2
InChIKeyTYSWNHWAGMAOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromopyridin-2-yl)acetonitrile (CAS 122851-60-9): A Core Heterocyclic Building Block for Drug Discovery and Chemical Biology


2-(3-Bromopyridin-2-yl)acetonitrile (CAS 122851-60-9) is a heteroaryl acetonitrile derivative consisting of a pyridine ring substituted with a bromine atom at the 3‑position and a cyanomethyl (–CH₂CN) group at the 2‑position . With a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis . The bromine substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile can be elaborated into amides, amidines, tetrazoles, or reduced to amines, offering multiple vectors for library synthesis and lead optimization .

Why Generic Substitution of 2-(3-Bromopyridin-2-yl)acetonitrile Fails: Physicochemical and Reactivity Non-Equivalence


Substituting 2-(3-bromopyridin-2-yl)acetonitrile with a regioisomeric bromopyridyl acetonitrile or a different halogen analog is not equivalent because the position of the bromine on the pyridine ring and the identity of the halogen both profoundly modulate electron density, steric environment, and cross-coupling reactivity [1]. The 3‑bromo substitution pattern consistently delivers quantitative yields in Suzuki-Miyaura couplings, outperforming the 2‑ and 4‑bromo isomers, while the bromine atom provides a superior balance of oxidative addition kinetics and stability compared to chlorine or iodine [2]. These differences directly impact synthetic efficiency, product purity, and the reliability of multi-step routes where this compound serves as a key intermediate.

2-(3-Bromopyridin-2-yl)acetonitrile Quantitative Differentiation Evidence Against Closest Analogs


Suzuki-Miyaura Cross-Coupling Yield: 3-Bromo Substitution Pattern Delivers Quantitative Conversion vs. Isomeric Bromopyridines

In a systematic study of Suzuki-Miyaura cross-coupling between monohalopyridines and a borated L-aspartic acid derivative, the 3-bromopyridine scaffold afforded the coupling product quantitatively under optimized conditions, whereas the 2- and 4-bromo isomers gave lower yields. The experimentally determined reactivity order was Br > I >> Cl and C3 > C2 > C4 [1]. This directly supports the choice of the 3-bromo substitution pattern for maximum coupling efficiency in pyridine-based building blocks.

Cross-coupling Suzuki-Miyaura Heterocyclic synthesis

Acidity Constant (pKa): Distinct Protonation Behavior vs. 3-Chloro Analog Impacts Salt Formation and Extraction

The predicted pKa of 2-(3-bromopyridin-2-yl)acetonitrile is 0.82 ± 0.22 , whereas its direct 3-chloro analog (2-(3-chloropyridin-2-yl)acetonitrile, CAS 185315-52-0) has a predicted pKa of 0.89 ± 0.22 . Although the absolute difference is modest (ΔpKa ≈ 0.07), the brominated compound is slightly more acidic, which can influence protonation state, ion-pair formation, and phase-transfer behavior in work-up procedures under strongly acidic conditions.

Physicochemical profiling pKa Salt selection

Melting Point: Higher Solid-State Stability vs. 6-Bromo Regioisomer for Ambient Storage and Handling

2-(3-Bromopyridin-2-yl)acetonitrile exhibits a melting point of 63–64 °C (recrystallized from ethyl ether) , classifying it as a stable, easily handled solid at ambient laboratory temperatures. In contrast, the 6-bromo regioisomer (2-(6-bromopyridin-2-yl)acetonitrile, CAS 112575-11-8) melts at 43 °C (hexane) , meaning it may soften or partially liquefy during routine handling in warm environments or under exothermic reaction set-up, potentially complicating accurate weighing and transfer.

Solid-state properties Melting point Handling

Density: Higher Molecular Packing Density vs. 3-Chloro Analog Affects Solution Preparation and Shipping

The predicted density of 2-(3-bromopyridin-2-yl)acetonitrile is 1.575 ± 0.06 g/cm³ , compared to 1.262 ± 0.06 g/cm³ for the 3-chloro analog . The approximately 25% higher density means that for a given mass, the brominated compound occupies a smaller volume, which can reduce solvent requirements for dissolution, decrease storage footprint, and lower per-unit shipping costs for bulk procurement.

Density Formulation Logistics

Boiling Point: Intermediate Volatility vs. Isomeric Bromopyridyl Acetonitriles Facilitates Purification by Distillation

The predicted boiling point of 2-(3-bromopyridin-2-yl)acetonitrile is 279.5 ± 25.0 °C at 760 mmHg , placing it between the 5-bromo isomer (285.4 °C) [1] and the 6-bromo isomer (305.7 °C) . This intermediate volatility offers a practical balance: sufficiently high to avoid evaporative losses during ambient reactions, yet low enough to permit short-path distillation under reduced pressure for purification, a window that is narrower for the higher-boiling 6-bromo isomer.

Boiling point Purification Volatility

Lipophilicity (LogP): Higher LogP vs. 3-Iodo Analog Enhances Organic Phase Partitioning

2-(3-Bromopyridin-2-yl)acetonitrile has a calculated LogP of 1.91018 , compared to LogP 1.75228 for the 3-iodo analog . The higher LogP (ΔLogP ≈ +0.16) indicates greater lipophilicity, which translates to improved partitioning into organic solvents during liquid-liquid extraction and potentially enhanced passive membrane permeability if the compound is used as a fragment in cell-based assays.

Lipophilicity LogP Extraction

Optimal Research and Industrial Application Scenarios for 2-(3-Bromopyridin-2-yl)acetonitrile


Medicinal Chemistry: Suzuki-Miyaura Diversification of Kinase Inhibitor Scaffolds

The quantitative cross-coupling efficiency of the 3-bromo substitution pattern [1] makes 2-(3-bromopyridin-2-yl)acetonitrile an ideal late-stage diversification handle in kinase inhibitor programs. Its bromine atom at the 3-position can be elaborated with aryl, heteroaryl, or alkenyl boronic acids to generate focused libraries, while the nitrile group remains available for subsequent transformation into primary amides, tetrazoles, or aminomethyl moieties. This orthogonal reactivity profile is particularly valuable in GSK3 and JNK inhibitor series where pyridinyl acetonitrile cores are privileged chemotypes [2].

Process Chemistry: Scale-Up Routes Requiring High-Melting, Storage-Stable Intermediates

With a melting point of 63–64 °C [1], 2-(3-bromopyridin-2-yl)acetonitrile remains a free-flowing solid under ambient conditions, enabling accurate automated dispensing in parallel synthesis and kilogram-scale batch charging. Its higher density (1.575 g/cm³) compared to the 3-chloro analog [2] reduces vessel occupancy per mole, and its intermediate boiling point facilitates distillative purification without excessive thermal stress . These properties collectively reduce logistical complexity and improve reproducibility in multi-step process chemistry campaigns.

Fragment-Based Drug Discovery: Nitrile as a Multipurpose Warhead and Lipophilic Anchor

The nitrile group of 2-(3-bromopyridin-2-yl)acetonitrile serves as both a hydrogen-bond acceptor and a reactive handle for bioisostere synthesis (tetrazole, amide, thioamide). Its calculated LogP of 1.91 [1] provides sufficient lipophilicity for passive cell permeability in fragment screening, while the bromine atom enables rapid hit elaboration via palladium-catalyzed cross-coupling. The combination of a 3-bromo leaving group for diversification and a nitrile for target engagement makes this compound a versatile fragment starting point.

Agrochemical Intermediate Synthesis: Orthogonal Functionalization for Crop Protection Agents

In agrochemical discovery, 2-(3-bromopyridin-2-yl)acetonitrile can be sequentially functionalized: the nitrile can be hydrolyzed to the carboxylic acid or reduced to the amine, while the 3-bromo group undergoes Negishi or Suzuki coupling to introduce aryl or alkyl substituents. This orthogonal reactivity [1] supports the construction of pyridine-containing herbicides and fungicides, where the 3-position substitution pattern has been shown to deliver superior coupling yields compared to 2- or 4-substituted isomers [2].

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